molecular formula C4H10ClNO2 B555102 L-Alanine methyl ester hydrochloride CAS No. 2491-20-5

L-Alanine methyl ester hydrochloride

Cat. No.: B555102
CAS No.: 2491-20-5
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-DFWYDOINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine methyl ester hydrochloride can be synthesized through the esterification of L-alanine with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically occurs at room temperature, making it a convenient and efficient process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of gaseous hydrochloric acid or sulfuric acid as catalysts for the esterification process. These methods are scalable and can produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Alanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine ethyl ester hydrochloride
  • L-Alanine isopropyl ester hydrochloride
  • L-Alanine tert-butyl ester hydrochloride

Uniqueness

L-Alanine methyl ester hydrochloride is unique due to its high reactivity and versatility in peptide synthesis. Its ability to form stable ester bonds under mild conditions makes it a preferred choice for researchers and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUKFAFDFHZKPI-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-20-5
Record name Alanine methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common application of L-Alanine methyl ester hydrochloride in organic synthesis?

A1: this compound serves as a valuable building block in peptide synthesis. [] For instance, it can be coupled with 2,6-pyridinedicarbonyl dichloride to yield 2,6-bis-carboxamide pyridine methyl esters, which can be further derivatized into various Schiff's bases with potential antimicrobial properties. []

Q2: Are there any alternative methods for synthesizing this compound?

A2: While traditional methods exist, a recent study reported a streamlined approach for synthesizing this compound. [] This method involves reacting L-Alanine with thionyl chloride in a methanol solution. This approach offers several advantages including simplified operation, reduced reaction time, high product purity without requiring additional purification steps, and yields exceeding 92%. []

Q3: Has the crystal structure of this compound been determined?

A3: Yes, the crystal structure of this compound monohydrate has been elucidated. [] The compound forms a two-dimensional network through intermolecular hydrogen bonding. Interestingly, the crystal exhibits non-merohedral twinning, with a twofold rotation about the reciprocal c* axis as the twin operation. []

Q4: Has this compound been investigated for its physicochemical properties in solution?

A4: Research has explored the physicochemical interactions of this compound in aqueous binary mixtures with L-Valine methyl ester hydrochloride. [] These studies investigated solute-solute and solute-solvent interactions across a range of temperatures using volumetric and compressional techniques. []

Q5: Has this compound been used in the development of any biocatalyzed processes?

A5: Yes, this compound is a key substrate in the enzymatic synthesis of L-Alanyl-L-glutamine. [] This reaction utilizes α-amino acid ester acyltransferase from Sphingobacterium siyangensis (SAET) to couple this compound with L-Glutamine. This enzymatic approach provides a highly efficient method for producing L-Alanyl-L-glutamine, achieving a molar yield of 67% in a short reaction time. []

Q6: Are there any known chiral applications of this compound?

A6: this compound played a crucial role in the asymmetric synthesis of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one, a valuable organocatalyst. []

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